Steric Shielding Prevents Undesired Heterocyclization: Cyclohexanesulfonamide vs. Benzenesulfonamide
In epoxidation reactions of endo-norbornene sulfonamides, N-(bicyclo[2.2.1]hept-5-en-endo-2-yl-methyl)cyclohexanesulfonamide exhibited no heterocyclization side products, whereas analogous benzenesulfonamides consistently underwent competing heterocyclization to form azabrendane systems [1]. This difference is attributed to the bulky cyclohexanesulfonyl group providing steric hindrance that blocks the cyclization pathway [1].
| Evidence Dimension | Occurrence of heterocyclization side reaction during epoxidation |
|---|---|
| Target Compound Data | No heterocyclization observed |
| Comparator Or Baseline | Mono- and disubstituted benzenesulfonamides of the endo series; N-alkyl- and N-benzyl-sulfonamides |
| Quantified Difference | Complete suppression of heterocyclization (100% vs. significant side product formation) |
| Conditions | Epoxidation of endo-norbornene sulfonamide derivatives with peroxyphthalic acid |
Why This Matters
For researchers designing epoxidation or related oxidative transformations, selecting N-methylcyclohexanesulfonamide-based substrates avoids complex product mixtures, improving yield and simplifying purification compared to benzenesulfonamide alternatives.
- [1] Palchikov, V. (2009). Figure 7: Heterocyclization in epoxidation of sulfonamides. Academia.edu. View Source
